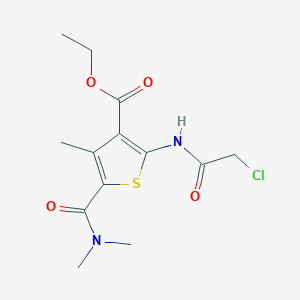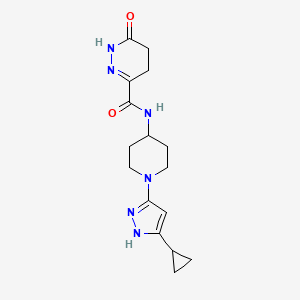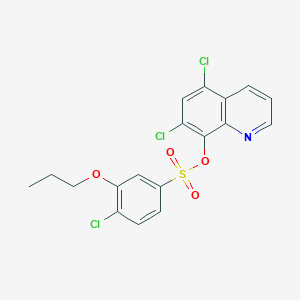
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester is a compound with intriguing properties and potential applications in various scientific fields. It combines a chloro-acetylamino group, a dimethylcarbamoyl group, a methyl-thiophene core, and a carboxylic acid ethyl ester group, making it a versatile molecule for multiple chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester typically involves several steps:
Formation of the Thiophene Ring: : Starting with simple precursors, the thiophene ring is constructed using a series of cyclization reactions.
Introduction of Functional Groups: : The chloro-acetylamino, dimethylcarbamoyl, and carboxylic acid ester groups are then introduced through substitution reactions and acylation steps.
Purification: : The final product is purified using techniques like column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
In industrial settings, large-scale synthesis may involve optimized reaction conditions such as high-pressure reactors, continuous flow systems, and automated purification processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: : Reduction reactions can occur at the carboxylic acid ester group.
Substitution: : The chloro group is reactive and can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Depending on the reaction conditions and reagents, the compound can form various derivatives with altered functional groups, enhancing its applicability in different fields.
Aplicaciones Científicas De Investigación
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : May have potential as a biochemical probe due to its reactive functional groups.
Medicine: : Investigated for potential therapeutic applications, particularly in targeting specific pathways or receptors.
Industry: : Used in materials science for creating polymers with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways Involved
The compound's mechanism of action can vary based on its application:
Chemical Reactions: : Acts as an electrophile in substitution reactions, reacting with nucleophiles.
Biological Applications: : May interact with enzymes or receptors, altering their activity and impacting biological pathways.
Therapeutic Potential: : May inhibit or activate specific molecular targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester: : Lacks the dimethylcarbamoyl group, altering its reactivity and applications.
2-Acetylamino-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester: : Lacks the chloro group, impacting its substitution reactions.
5-Dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester: : Lacks both the chloro and acetylamino groups, significantly altering its chemical behavior.
Uniqueness
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester is unique due to the combination of its functional groups, which allow for versatile chemical reactivity and diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-5-20-13(19)9-7(2)10(12(18)16(3)4)21-11(9)15-8(17)6-14/h5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUONTUPPOOBZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)





![2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2587109.png)
![6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B2587111.png)



![2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2587120.png)
![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)
